8-喹啉基(8-喹啉基磺酰)胺

描述

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 8-Quinolyl(8-quinolylsulfonyl)amine, has been reported in several studies . One method involves the use of intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process can be conducted using either stannic chloride or indium (III) chloride .Molecular Structure Analysis

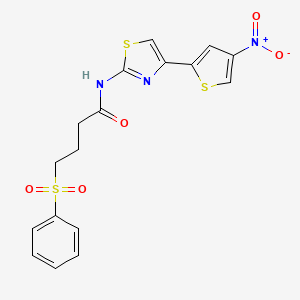

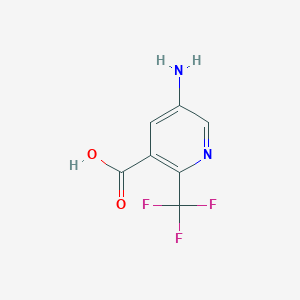

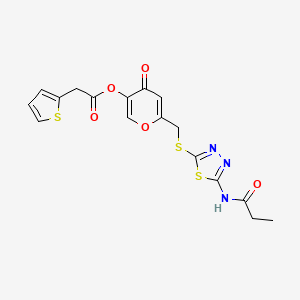

The molecular structure of 8-Quinolyl(8-quinolylsulfonyl)amine consists of 18 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.Chemical Reactions Analysis

Quinolin-8-amines, which are structurally related to 8-Quinolyl(8-quinolylsulfonyl)amine, have been used in the construction of aromatic nitrogen heterocycles . These reactions involve the use of main group metal Lewis acid catalysts and can be conducted under aerobic conditions .Physical And Chemical Properties Analysis

Amines, including 8-Quinolyl(8-quinolylsulfonyl)amine, are known to act as weak organic bases . Lower aliphatic amines are gases, higher members are solids, and the intermediate members are liquids under ordinary temperature and pressure . The solubility of amines in water decreases with increasing molecular weight .科学研究应用

新型含氮杂环化合物的合成

研究重点关注含氮杂环化合物的合成,包括基于 8-喹啉基衍生物的化合物,因为它们具有潜在的生物活性,例如抗菌和细胞毒性。例如,合成了与氨基酸酯或杂环胺连接的化合物,显示出对肿瘤细胞系的可变抗菌活性和细胞毒性活性,突出了它们在开发新治疗剂中的重要性 (Farhan & Saour, 2017)。

分析化学应用

在分析化学中,8-喹啉基衍生物已被用于胺的分离和检测。一项研究表明,用 8-喹啉磺酰氯衍生化脂肪胺,然后进行反相高效液相色谱 (RP-HPLC),可以很好地分离磺酰胺衍生物并进行高灵敏度紫外检测 (Saleh & Pok, 1997)。

铜催化的远程 C−H 胺化

8-氨基喹啉支架的铜催化的远程 C−H 胺化代表了有机合成中的创新方法,为合成各种 5-胺化喹啉提供了一条途径。这种方法展示了完全的区域选择性和操作简单性,证明了合成生物活性分子支架至关重要 (Yin 等,2017)。

磺酰胺的合成和性质

进一步的研究探索了喹啉系列中一些磺酰胺的合成和性质,强调了 8-喹啉基衍生物在形成具有潜在生物和药理活性的化合物方面的多功能性。这包括 8-磺酰胺喹啉的制备,展示了这些衍生物在开发具有所需性质的新化学实体中的广泛适用性 (Vinokurova & Fel'dman, 1968)。

缓蚀

8-喹啉基衍生物的使用延伸到材料科学,在那里它们用作金属的缓蚀剂。一项研究发现,8-氨基喹啉及其衍生物可以有效抑制铝合金在盐水环境中的腐蚀。该应用对于延长金属结构和部件在腐蚀条件下的寿命和性能至关重要 (Wang 等,2015)。

属性

IUPAC Name |

N-quinolin-8-ylquinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-24(23,16-10-2-6-14-8-4-12-20-18(14)16)21-15-9-1-5-13-7-3-11-19-17(13)15/h1-12,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSBWTPQXILZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Quinolyl(8-quinolylsulfonyl)amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2731660.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)

![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2731679.png)